N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide
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Overview
Description
Scientific Research Applications
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide has several scientific research applications:
Chemistry: It is used in the study of electrochemiluminescence properties and luminescence sensing.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it serves as a model compound in drug discovery and development.
Industry: It is employed in the development of novel polymers and materials with unique properties.
Mechanism of Action
Medicinal chemistry researchers can use this information to design and synthesize new leads for treating diseases . Keep in mind that the lack of detailed studies on this compound limits our current understanding, but ongoing investigations may shed more light on its potential therapeutic applications. 🌟🔬🧪
Preparation Methods
The synthesis of N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide involves several steps. One common method includes the condensation of amidoximes with isatoic anhydrides in the presence of NaOH and DMSO . This reaction promotes the formation of 1,2,4-oxadiazoles, which are key intermediates in the synthesis of the target compound. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-thienyl)acetamide can be compared with other similar compounds, such as:
- N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of the pyrazinyl, oxadiazolyl, cyclohexyl, and thienyl groups in this compound contributes to its distinct properties and research applications.
Properties
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-15(11-13-5-4-10-26-13)22-18(6-2-1-3-7-18)17-21-16(23-25-17)14-12-19-8-9-20-14/h4-5,8-10,12H,1-3,6-7,11H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOVWVREAKYJKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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